molecular formula C19H21N3O2S B383929 6-methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

6-methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B383929
M. Wt: 355.5g/mol
InChI Key: MQSQEXCUZALYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions, which offer high atom economy and operational simplicity. For instance, a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol has been reported .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale multicomponent reactions under controlled conditions. The use of environmentally benign solvents and catalyst-free approaches are preferred to ensure operational simplicity and clean reaction profiles .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

6-methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and antiviral agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique structural features, such as the presence of the piperidin-1-ylsulfonyl group. This group imparts specific chemical and biological properties to the compound, making it a valuable scaffold for drug development and other scientific research applications .

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5g/mol

IUPAC Name

6-methyl-2-(4-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C19H21N3O2S/c1-15-5-10-19-20-18(14-21(19)13-15)16-6-8-17(9-7-16)25(23,24)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3

InChI Key

MQSQEXCUZALYQZ-UHFFFAOYSA-N

SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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